5-hydroxy-1,4,4-trimethylpiperidin-2-one
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Overview
Description
5-hydroxy-1,4,4-trimethylpiperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,4,4-trimethylpiperidin-2-one can be achieved through various methods. One common approach involves the hydrogenation of appropriate precursors under specific conditions. For instance, a hydrogen borrowing [5 + 1] annulation method using iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve large-scale hydrogenation and cyclization processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1,4,4-trimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-hydroxy-1,4,4-trimethylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacological agent in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 5-hydroxy-1,4,4-trimethylpiperidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-hydroxy-1,4,4-trimethylpiperidin-2-one include other piperidine derivatives such as:
- 1,2,5-trimethylpiperidin-4-ol
- 1,2,5-trimethyl-4-oxiranylpiperidin-4-ol benzoate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation pattern and the presence of the trimethyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
2402838-69-9 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.